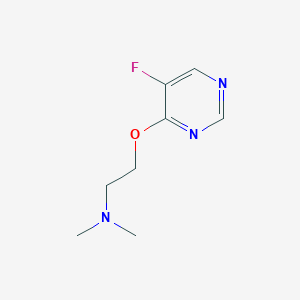

2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine

Beschreibung

2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine is a fluorinated pyrimidine derivative featuring a dimethylaminoethoxy side chain. The compound’s structure consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and an oxygen-linked N,N-dimethylethanamine group at the 4-position. This design is analogous to halogenated aryl ethers and amines studied for their pharmacological properties, particularly in modulating serotonin receptors (5-HT) and other neurotransmitter systems .

Eigenschaften

Molekularformel |

C8H12FN3O |

|---|---|

Molekulargewicht |

185.20 g/mol |

IUPAC-Name |

2-(5-fluoropyrimidin-4-yl)oxy-N,N-dimethylethanamine |

InChI |

InChI=1S/C8H12FN3O/c1-12(2)3-4-13-8-7(9)5-10-6-11-8/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

GEYIXKGVZCGKMI-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCOC1=NC=NC=C1F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((5-Fluorpyrimidin-4-yl)oxy)-N,N-Dimethylethanamin umfasst typischerweise die folgenden Schritte:

Herstellung des Ausgangsmaterials: Die Synthese beginnt mit der Herstellung von 5-Fluorpyrimidin-4-ol.

Etherbildung: Das 5-Fluorpyrimidin-4-ol wird dann unter basischen Bedingungen mit 2-Chlor-N,N-Dimethylethanamin umgesetzt, um die gewünschte Etherbindung zu bilden. Üblicherweise verwendete Basen sind Kaliumcarbonat oder Natriumhydrid.

Reinigung: Das Produkt wird durch Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten.

Industrielle Produktionsverfahren

In einer industriellen Umgebung würde die Produktion von 2-((5-Fluorpyrimidin-4-yl)oxy)-N,N-Dimethylethanamin ähnliche Schritte, jedoch in größerem Maßstab, umfassen. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei häufig Durchflussreaktoren und automatisierte Reinigungssysteme zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

Substitutionsreaktionen: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Fluoratom am Pyrimidinring.

Oxidation und Reduktion: Obwohl die Verbindung selbst relativ stabil ist, kann sie unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Hydrolyse: Die Etherbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um den entsprechenden Alkohol und das Amin zu ergeben.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Es können Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid verwendet werden.

Oxidation: Es können Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte

Substitution: Die Produkte hängen von dem verwendeten Nukleophil ab; beispielsweise kann die Verwendung von Methanol zu einem Methoxy-substituierten Pyrimidin führen.

Oxidation: Oxidation kann zur Bildung von N-Oxiden oder anderen oxidierten Derivaten führen.

Hydrolyse: Hydrolyse ergibt typischerweise 5-Fluorpyrimidin-4-ol und N,N-Dimethylethanamin.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-((5-Fluorpyrimidin-4-yl)oxy)-N,N-Dimethylethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Das Fluoratom kann starke Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen bilden, wodurch die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren erhöht wird. Dies kann zur Modulation biologischer Pfade führen und es zu einem potenziellen Kandidaten für die Medikamentenentwicklung machen.

Wirkmechanismus

The mechanism of action of 2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to enzymes or receptors. This can lead to the modulation of biological pathways, making it a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Halogenation Strategy : Bromine is optimal for balancing receptor affinity and synthetic feasibility in this chemical class. Fluorine, while metabolically favorable, may require structural optimization to retain potency .

Structural Flexibility: Pyrimidine-based compounds (e.g., 2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine) offer a versatile scaffold for further derivatization, such as introducing bicyclic amines (e.g., diazabicyclo[3.3.1]nonane) to enhance CNS penetration .

Limitations : Many analogs remain unexplored in vivo, and fluorine’s role in pyrimidine derivatives requires validation through targeted assays.

Biologische Aktivität

2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated pyrimidine moiety, which is often associated with various pharmacological properties, including anticancer and antiviral activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 185.20 g/mol

- CAS Number : 374679-89-7

Anticancer Activity

Research indicates that compounds containing fluorinated pyrimidines exhibit significant anticancer properties. The presence of the 5-fluoro group enhances the compound's ability to interfere with nucleic acid synthesis, which is critical in cancer cell proliferation.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | 12.5 | Inhibition of DNA synthesis |

| 5-Fluorouracil | Various | 10 | Thymidylate synthase inhibition |

| Gemcitabine | Pancreatic Cancer | 15 | Nucleotide analog interfering with DNA synthesis |

Antiviral Activity

The compound has also shown promise in antiviral applications. Studies suggest that fluorinated pyrimidines can inhibit viral replication by disrupting nucleic acid processes.

Case Study: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral activity of various pyrimidine derivatives against the influenza virus. The results indicated that this compound exhibited an EC value of 8 µM, indicating moderate antiviral activity.

The mechanism through which this compound exerts its biological effects is primarily through:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid metabolism.

- Interference with DNA/RNA Synthesis : By mimicking nucleotides, it can disrupt the replication process of genetic material in both cancerous and viral cells.

- Receptor Interaction : Some studies suggest potential interactions with specific cellular receptors that modulate signaling pathways related to cell growth and apoptosis.

Safety and Toxicity Profile

Preliminary toxicity studies have indicated that while the compound exhibits significant biological activity, it also presents cytotoxic effects at higher concentrations. Further research is necessary to establish a comprehensive safety profile.

Table 2: Toxicity Data Summary

| Study Type | Observed Effect | Concentration Range (µM) |

|---|---|---|

| Acute Toxicity | Cell viability reduction | 50 - 200 |

| Chronic Toxicity | Apoptosis induction | >100 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 5-fluoropyrimidin-4-ol and a dimethylaminoethyl halide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key parameters include solvent polarity, temperature control (to avoid side reactions like oxidation), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (δ 8.2–8.5 ppm for aromatic protons) and dimethylaminoethyl moiety (δ 2.2–2.5 ppm for N,N-dimethyl groups).

- IR Spectroscopy : Confirm the presence of C-F (1090–1120 cm⁻¹) and ether linkages (C-O-C, 1200–1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₁₂FN₃O) with an exact mass of 209.0934 g/mol .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to assess interactions with kinases or phosphodiesterases.

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Solubility and Stability Tests : Perform HPLC-based kinetic studies in PBS (pH 7.4) to evaluate hydrolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma half-life via LC-MS) and tissue distribution in rodent models.

- Metabolite Identification : Use UPLC-QTOF-MS to detect active metabolites that may explain discrepancies.

- Dose-Response Optimization : Apply factorial experimental design to test dose ranges and administration routes (oral vs. intraperitoneal) .

Q. What strategies are effective for designing environmentally sustainable degradation studies of this compound?

- Methodological Answer :

- Abiotic/Biotic Transformation Analysis : Conduct hydrolysis (pH 3–9) and photolysis (UV-Vis irradiation) experiments.

- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀).

- Computational Modeling : Apply QSAR models to predict environmental persistence (e.g., BIOWIN or EPI Suite) .

Q. How can computational methods enhance the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict blood-brain barrier penetration using logP and polar surface area (PSA) calculations.

- Docking Studies : Target pyrimidine-binding enzymes (e.g., dihydrofolate reductase) to refine binding affinity.

- ADMET Prediction : Use tools like SwissADME to optimize solubility (LogS) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.